Cas no 2757952-94-4 (2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate)

2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- 2757952-94-4
- 2-cyano-5-methylphenyl 4-methylbenzene-1-sulfonate
- EN300-37152935
- 2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C15H13NO3S/c1-11-4-7-14(8-5-11)20(17,18)19-15-9-12(2)3-6-13(15)10-16/h3-9H,1-2H3
- InChIKey: HXXCFKBEOSSZGI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1=C(C#N)C=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 287.06161445g/mol
- どういたいしつりょう: 287.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 75.5Ų
2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152935-10.0g |
2-cyano-5-methylphenyl 4-methylbenzene-1-sulfonate |
2757952-94-4 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
Enamine | EN300-37152935-2.5g |
2-cyano-5-methylphenyl 4-methylbenzene-1-sulfonate |
2757952-94-4 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37152935-0.25g |
2-cyano-5-methylphenyl 4-methylbenzene-1-sulfonate |
2757952-94-4 | 95.0% | 0.25g |
$354.0 | 2025-03-18 | |
Enamine | EN300-37152935-5.0g |
2-cyano-5-methylphenyl 4-methylbenzene-1-sulfonate |
2757952-94-4 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 | |
Enamine | EN300-37152935-1.0g |
2-cyano-5-methylphenyl 4-methylbenzene-1-sulfonate |
2757952-94-4 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37152935-0.05g |
2-cyano-5-methylphenyl 4-methylbenzene-1-sulfonate |
2757952-94-4 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37152935-0.1g |
2-cyano-5-methylphenyl 4-methylbenzene-1-sulfonate |
2757952-94-4 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37152935-0.5g |
2-cyano-5-methylphenyl 4-methylbenzene-1-sulfonate |
2757952-94-4 | 95.0% | 0.5g |
$370.0 | 2025-03-18 |
2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonateに関する追加情報
2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate (CAS 2757952-94-4): A Comprehensive Overview
2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate, with CAS number 2757952-94-4, is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This sulfonate ester derivative, characterized by its cyano and methyl functional groups, is widely utilized in pharmaceutical intermediates, agrochemicals, and material science. Its molecular structure, which combines a benzene sulfonate backbone with a cyano-substituted phenyl group, makes it a valuable building block in synthetic chemistry.
The growing interest in 2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate can be attributed to its role in the development of advanced materials and bioactive molecules. Researchers and industry professionals frequently search for information on its synthesis methods, solubility properties, and thermal stability, as these factors are critical for its application in high-performance formulations. Recent studies have highlighted its potential in creating photoactive compounds, which are increasingly relevant in renewable energy technologies and optoelectronic devices.
One of the key advantages of CAS 2757952-94-4 is its compatibility with various reaction conditions, making it a preferred choice for organic synthesis. Its electron-withdrawing cyano group enhances reactivity in nucleophilic substitution reactions, while the methyl substituents contribute to improved solubility in organic solvents. These properties are particularly valuable in the pharmaceutical industry, where 2-Cyano-5-methylphenyl sulfonate derivatives are used to design prodrugs and targeted delivery systems.
In the context of green chemistry, 2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate has been explored as a sustainable alternative in catalytic processes. Its ability to act as a mild oxidizing agent has opened new avenues for eco-friendly synthesis routes, aligning with global trends toward reducing hazardous waste. This aspect is frequently queried in AI-driven research databases, reflecting the compound's relevance in modern chemical innovation.
From a commercial perspective, the demand for CAS 2757952-94-4 is steadily increasing, driven by its applications in high-value chemical manufacturing. Suppliers and distributors often highlight its high purity grades and custom synthesis options to meet diverse industrial needs. Market analyses indicate a rising trend in its use for electronic materials, particularly in the fabrication of organic semiconductors and liquid crystal displays.
For researchers seeking detailed technical data, the spectroscopic properties of 2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate—including its NMR spectra and mass spectrometry profiles—are well-documented in scientific literature. These resources are essential for quality control and structural verification in laboratory settings. Additionally, its storage conditions and handling precautions are frequently discussed in safety data sheets, ensuring compliance with industrial standards.
In summary, 2-Cyano-5-methylphenyl 4-methylbenzene-1-sulfonate (CAS 2757952-94-4) represents a cutting-edge compound with multifaceted applications. Its significance in pharmaceutical research, material science, and sustainable chemistry positions it as a critical component in the advancement of modern technology. As innovation continues to drive demand, this compound is poised to play an even greater role in shaping the future of chemical sciences.
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